The synthesis of 2-(1-{[(tert-Butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid is described in the context of a larger synthetic pathway towards aliskiren, a renin inhibitor. The key step involves a diastereoselective alkylation reaction of the achiral diethoxy-dihydropyrazine with (R)-1-(benzyloxy)-4-bromo-2-[(tert-butyldimethylsilyl)oxy]butane. [] This reaction proceeds with high diastereoselectivity, favoring the (2S,2'S)-isomer. Subsequent hydrolysis and protection with a tert-butoxycarbonyl (Boc) group yield the desired product, (2S,4S)-2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid. [] This synthetic route highlights the use of chiral auxiliaries and protecting groups in achieving stereocontrol and functional group manipulation.
While specific chemical reactions of 2-(1-{[(tert-Butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid are not explicitly discussed in the provided literature, its structure suggests possibilities for further modifications. The carboxylic acid group can be readily activated for peptide coupling reactions, enabling the incorporation of this building block into peptide chains. [] Additionally, the protected amine can be deprotected and subjected to various amine-based reactions, allowing for further functionalization.
The primary application of 2-(1-{[(tert-Butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid, as highlighted in the provided literature, is as a key intermediate in the synthesis of aliskiren. [] Aliskiren is a nonpeptide renin inhibitor that acts as an antihypertensive agent. The efficient and stereoselective synthesis of this intermediate contributes significantly to the overall production of aliskiren.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: